molecular formula C25H21N8O2- B10801217 2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate CAS No. 376592-42-6

2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate

Cat. No.: B10801217
CAS No.: 376592-42-6
M. Wt: 465.5 g/mol
InChI Key: KWJKFQSAMABKBG-UHFFFAOYSA-M
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Description

2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole core linked to a tetrazole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which is synthesized through the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions. This intermediate is then diazotized and coupled with 3-(2H-tetrazol-5-yl)phenol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the azo linkage, converting it into corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction typically produces amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their anti-inflammatory and anticancer properties. The presence of both pyrazole and tetrazole moieties contributes to its biological activity.

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The tetrazole moiety can enhance the compound’s binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]phenolate
  • 2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-phenylphenolate

Uniqueness

Compared to similar compounds, 2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate is unique due to the presence of the tetrazole group, which imparts additional stability and reactivity. This makes it more versatile in various applications, particularly in drug design and material science.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

376592-42-6

Molecular Formula

C25H21N8O2-

Molecular Weight

465.5 g/mol

IUPAC Name

2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate

InChI

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,22,34H,1-3H3,(H,28,29,31,32)/p-1

InChI Key

KWJKFQSAMABKBG-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3[O-])C4=CC(=CC=C4)C5=NNN=N5)C

Origin of Product

United States

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